molecular formula C11H13N3OS B11763977 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

Cat. No.: B11763977
M. Wt: 235.31 g/mol
InChI Key: WCBZHQKUYZKSOM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with hydrazinyl and methoxy-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole typically involves the reaction of 4-(4-methoxy-3-methylphenyl)thiazol-2-amine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.

Major Products:

Scientific Research Applications

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • 2-Hydrazino-4-phenylthiazole
  • 4-(4-Methoxyphenyl)-2-thiazolamine
  • 2-Hydrazinyl-4-(4-methylphenyl)thiazole

Comparison: 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is unique due to the presence of both hydrazinyl and methoxy-methylphenyl groups, which confer distinct electronic and steric properties. This makes it more versatile in forming various derivatives and interacting with different biological targets compared to its analogs .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

WCBZHQKUYZKSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC

Origin of Product

United States

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